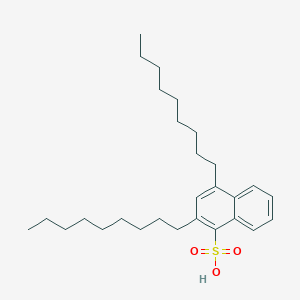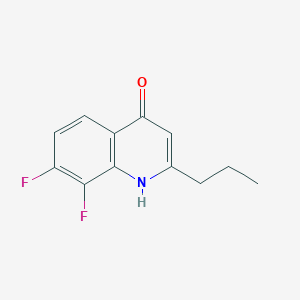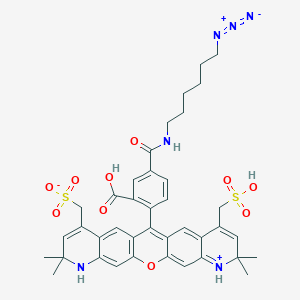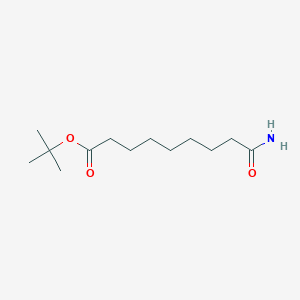
1-Naphthalenesulfonic acid, 2,4-dinonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonic acid, 2,4-dinonyl- is an organic compound with the molecular formula C28H44O3S. It is a derivative of naphthalene, where two nonyl groups are attached to the naphthalene ring at the 2 and 4 positions, and a sulfonic acid group is attached at the 1 position. This compound is known for its use in various industrial applications, particularly as a surfactant and corrosion inhibitor .
Méthodes De Préparation
The synthesis of 1-naphthalenesulfonic acid, 2,4-dinonyl- typically involves the alkylation of naphthalene with nonene, followed by sulfonation. The reaction conditions for the alkylation process usually require a catalyst such as aluminum chloride (AlCl3) to facilitate the attachment of nonyl groups to the naphthalene ring. The sulfonation step involves treating the alkylated naphthalene with sulfur trioxide (SO3) or oleum to introduce the sulfonic acid group .
Industrial production methods often involve continuous processes to ensure high yield and purity. The reaction mixture is carefully controlled to maintain the desired temperature and pressure conditions, and the product is purified through techniques such as solvent extraction and crystallization .
Analyse Des Réactions Chimiques
1-Naphthalenesulfonic acid, 2,4-dinonyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonic acid group to a sulfonate or sulfinate group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acid derivatives, while reduction can produce sulfonates or sulfinates .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-naphthalenesulfonic acid, 2,4-dinonyl- primarily involves its surfactant properties. The compound can form micelles in nonpolar solvents, with the hydrophobic nonyl groups oriented inward and the hydrophilic sulfonic acid group oriented outward. This micellar structure allows it to solubilize and stabilize hydrophobic compounds in aqueous environments .
In corrosion inhibition, the compound adsorbs onto metal surfaces, forming a protective film that prevents the interaction of the metal with corrosive agents. This film formation is facilitated by the strong interaction between the sulfonic acid group and the metal surface .
Comparaison Avec Des Composés Similaires
1-Naphthalenesulfonic acid, 2,4-dinonyl- can be compared with other similar compounds, such as:
1-Naphthalenesulfonic acid, 2,6-dinonyl-: Similar in structure but with nonyl groups at the 2 and 6 positions.
1-Naphthalenesulfonic acid, 4-amino-: Contains an amino group instead of nonyl groups.
1-Naphthalenesulfonic acid, 2,3-dinonyl-, barium salt: A salt form of the compound, used in applications requiring enhanced stability and solubility.
The uniqueness of 1-naphthalenesulfonic acid, 2,4-dinonyl- lies in its specific arrangement of nonyl groups and sulfonic acid group, which imparts distinct surfactant and corrosion inhibition properties .
Propriétés
Numéro CAS |
828252-76-2 |
|---|---|
Formule moléculaire |
C28H44O3S |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
2,4-di(nonyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-19-24-23-25(20-16-14-12-10-8-6-4-2)28(32(29,30)31)27-22-18-17-21-26(24)27/h17-18,21-23H,3-16,19-20H2,1-2H3,(H,29,30,31) |
Clé InChI |
HCIDWWWVSQJXCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC(=C(C2=CC=CC=C21)S(=O)(=O)O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)



![1-[2-(4-Nitrophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724928.png)
![DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B13724937.png)
![Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B13724939.png)
![2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13724949.png)
![4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13724955.png)


![(4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13724972.png)

![2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13724991.png)
